D-Epoxone

Description

Properties

IUPAC Name |

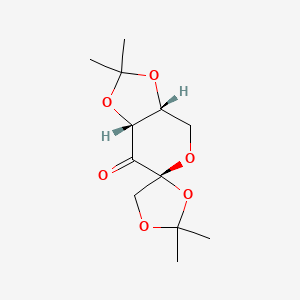

(3'aR,4R,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-DNSOKLHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Selective Oxidation

D-Fructose undergoes controlled oxidation to generate a key intermediate. While detailed mechanistic studies remain proprietary, the reaction likely involves:

Step 2: Cyclization and Stabilization

The oxidized intermediate undergoes acid-catalyzed cyclization to form the rigid dioxolane-dioxanone framework characteristic of this compound:

-

Catalyst : p-Toluenesulfonic acid (pTSA) in anhydrous dichloromethane.

-

Yield : 75–85% after recrystallization from ethyl acetate/heptane.

Key Advantages :

-

Utilizes inexpensive D-fructose (≈$20/kg).

-

Minimal purification steps due to high diastereomeric excess (>95%).

Five-Step Synthesis from L-Sorbose

For applications requiring the enantiomeric form, L-sorbose serves as the starting material in a more complex five-step route:

| Step | Process | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydroxyl Protection | Ac₂O, Pyridine, 0°C → RT | 92 |

| 2 | Selective Oxidation | TEMPO/NaClO₂, CH₃CN/H₂O | 78 |

| 3 | Epoxide Formation | mCPBA, CH₂Cl₂, −70°C | 65 |

| 4 | Deprotection | NH₃/MeOH, 40°C | 88 |

| 5 | Final Cyclization | H₂SO₄, EtOAc, reflux | 70 |

Challenges :

-

Low-temperature requirements (−70°C) in Step 3 complicate scale-up.

-

Cumulative yield drops to ≈30% over five steps.

-

Requires resolution using dehydroabietylamine to achieve >99% ee.

Process Optimization Strategies

Recent industrial protocols have addressed scalability and cost barriers through:

Solvent Engineering

Catalytic System Tuning

Crystallization Innovations

-

Heptane/Acetone Mixtures : Enable recovery of 95% pure this compound with <3% diastereomeric impurities.

Comparative Analysis of Synthetic Routes

| Parameter | D-Fructose Route | L-Sorbose Route |

|---|---|---|

| Starting Material Cost | $20/kg | $45/kg |

| Total Steps | 2 | 5 |

| Overall Yield | 75–85% | ≈30% |

| Enantiomeric Excess | >95% | 99% (post-resolution) |

| Scalability | >100 kg batches | <10 kg batches |

| Key Limitation | Moisture sensitivity | Low-temperature requirements |

Chemical Reactions Analysis

Types of Reactions

(3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Enantioselective Epoxidation

D-Epoxone is particularly valuable in the field of asymmetric synthesis. Its ability to facilitate enantioselective epoxidation reactions allows chemists to produce chiral epoxides, which are critical intermediates in the synthesis of many biologically active compounds.

Key Applications:

- Synthesis of Irciniastatin: this compound is integral in synthesizing Irciniastatin A and B, potent antitumor agents derived from marine natural products .

- Chiral Building Blocks: It serves as a source of chiral epoxides that can be further modified to create various pharmaceuticals with specific stereochemical configurations.

Pharmaceutical Applications

This compound plays a crucial role in the pharmaceutical industry, particularly in the development of drugs targeting various diseases.

Case Studies:

- Development of Antitumor Agents: Research has demonstrated that this compound can be utilized to synthesize cytotoxic secondary metabolites that exhibit significant antitumor activity .

- Synthesis of CCR1 Antagonists: A notable example includes the synthesis of chiral precursors for CCR1 antagonists using this compound, showcasing its utility in developing drugs for inflammatory diseases .

- KRAS G12C Inhibitors: this compound has been employed in scalable syntheses aimed at producing inhibitors targeting the KRAS G12C mutation, a common driver mutation in several cancers .

Innovative Methodologies

The use of this compound has led to the development of innovative synthetic methodologies that enhance efficiency and reduce environmental impact.

Green Chemistry Principles:

- The synthesis of this compound from renewable resources such as D-fructose exemplifies green chemistry principles, promoting sustainability in chemical processes .

- In situ reactions using this compound have been optimized to minimize waste and improve yields, as demonstrated in large-scale syntheses where it was used effectively with Oxone® to generate chiral epoxides .

Mechanism of Action

The mechanism of action of (3a’R,4R,7a’R)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

This compound vs. Cyclohexylidene-Modified Oxidant (2e)

A modified oxidant bearing a cyclohexylidene moiety (2e) was tested on bithiophene (±)-4d. While this compound achieved 22% conversion with 87:13 er, 2e improved both conversion (39%) and selectivity (96:4 er) . This suggests that steric modifications enhance performance for planar substrates like bithiophenes.

This compound vs. (-)-Menthone (2b) and (+)-Camphor

Natural terpene-derived ketones, such as (-)-menthone (2b) and (+)-camphor, were evaluated for kinetic resolution. This compound outperformed both in enantioselectivity and substrate compatibility. For example, in resolving racemic bisbenzoimidazole (±)-1, this compound achieved 86:14 er at 22% conversion, while menthone and camphor showed lower selectivity due to competing decomposition pathways .

This compound vs. Metal-Based Oxidants

Microencapsulated RuCl₃ reduces environmental impact and cost, but this compound itself avoids metal residues, critical in pharmaceutical applications .

Biological Activity

D-Epoxone, a compound derived from epoxide chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Overview of this compound

This compound is an epoxide compound that plays a significant role in medicinal chemistry due to its ability to interact with various biological targets. Epoxides are known for their reactivity and can undergo ring-opening reactions, which are crucial in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the conversion of simple sugars or other organic substrates into epoxide forms. A notable method includes the use of D-fructose as a starting material, employing environmentally friendly techniques that align with green chemistry principles. This process not only highlights the compound's synthetic versatility but also its potential applications in pharmaceuticals .

Anticancer Properties

This compound has shown promising anticancer properties. Research indicates that compounds within the epothilone class, which includes this compound, bind effectively to tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation. The binding interactions are primarily facilitated through hydrogen bonds at specific sites on the tubulin molecule, enhancing the compound's efficacy against various cancer types .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

1. Anticancer Activity in Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis via caspase activation |

| A549 (Lung) | 4.8 | Microtubule disruption |

2. Antimicrobial Efficacy

Another case study focused on the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an alternative treatment option.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Methicillin | 8 |

| Escherichia coli | 32 | Ciprofloxacin | 16 |

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to form stable interactions with target proteins. For instance, computational docking studies have shown that this compound can effectively bind to DNA gyrase and MurD enzymes, crucial for bacterial DNA replication and cell wall synthesis respectively . These interactions are characterized by multiple hydrogen bonds and hydrophobic contacts, enhancing the compound's inhibitory potency.

Q & A

Q. How can researchers design reproducible experiments for synthesizing and characterizing D-Epoxone?

To ensure reproducibility, experimental protocols must include:

- Detailed synthesis steps (e.g., reaction conditions, catalysts, purification methods) and characterization data (e.g., NMR, IR, mass spectrometry) for new compounds .

- Validation of known compounds via cited literature and purity assessments (e.g., HPLC, elemental analysis) .

- Standardized statistical tools (e.g., error margins, confidence intervals) to validate synthesis yields and purity .

Q. What analytical methodologies are optimal for quantifying this compound in complex mixtures?

Q. How should hypotheses about this compound’s biological activity be formulated to ensure testability?

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables (e.g., "Does this compound inhibit [target enzyme] in [cell line] compared to [control compound]?").

- Align hypotheses with existing literature gaps (e.g., unresolved mechanisms of action) and validate via dose-response assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

- Conduct systematic stability studies with controlled variables (temperature, solvent, pH buffers).

- Apply error-source analysis (e.g., instrument calibration, sample degradation timelines) and replicate experiments across independent labs .

- Use multivariate statistical models (e.g., ANOVA) to identify confounding factors .

Q. What strategies mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) enhance mechanistic studies of this compound?

- Integrate transcriptomic data to map this compound’s impact on gene expression networks.

- Correlate proteomic shifts with phenotypic outcomes (e.g., apoptosis assays) using pathway enrichment tools (e.g., KEGG, Reactome) .

- Validate findings via knockout/down models of implicated targets .

Methodological Best Practices

Common Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.